molecular formula C11H7F2NO B6366396 6-(2,4-Difluorophenyl)-2-hydroxypyridine, 95% CAS No. 1111110-73-6

6-(2,4-Difluorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6366396
M. Wt: 207.18 g/mol
InChI Key: YQERYLHDDXFEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Difluorophenyl)-2-hydroxypyridine (DFPH), also known as 2-fluoro-5-methylpyridine-4-carboxylic acid, is a fluorinated organic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. DFPH is a white crystalline solid with a melting point of 166-168°C and a molecular weight of 184.14 g/mol. It has been used as a reagent in organic synthesis and as a starting material for the preparation of various organic compounds. In the biomedical field, DFPH has been used as a probe to study the structure and function of proteins, as a drug delivery system, and as a therapeutic agent.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-(2,4-Difluorophenyl)-2-hydroxypyridine involves the reaction of 2,4-difluoropyridine with 2-chloro-6-(hydroxy)benzaldehyde in the presence of a base to form the desired product.

Starting Materials
2,4-difluoropyridine, 2-chloro-6-(hydroxy)benzaldehyde, Base (e.g. potassium carbonate)

Reaction
Step 1: Dissolve 2,4-difluoropyridine and 2-chloro-6-(hydroxy)benzaldehyde in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography or recrystallization to obtain 6-(2,4-Difluorophenyl)-2-hydroxypyridine in 95% yield.

Scientific Research Applications

DFPH has been used in a variety of scientific research applications, including as a probe to study the structure and function of proteins, as a drug delivery system, and as a therapeutic agent. DFPH has been used as a fluorescent probe to study the structure and function of proteins, as it has been shown to bind to a variety of proteins with high affinity and specificity. In addition, DFPH has been used as a drug delivery system due to its ability to bind to and transport a variety of drugs and other molecules across cell membranes. Furthermore, DFPH has been used as a therapeutic agent as it has been shown to possess anti-inflammatory, anti-fungal, and anti-cancer properties.

Mechanism Of Action

The mechanism of action of DFPH is not fully understood, however, it is believed to be related to its ability to bind to proteins and other molecules. DFPH is able to bind to a variety of proteins with high affinity and specificity due to its structural similarity to other molecules. This binding allows DFPH to interact with the proteins and modulate their activity. In addition, it is believed that DFPH can act as a transporter of drugs and other molecules across cell membranes, allowing it to act as a drug delivery system.

Biochemical And Physiological Effects

The biochemical and physiological effects of DFPH are not fully understood, however, it has been shown to possess anti-inflammatory, anti-fungal, and anti-cancer properties. DFPH has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. In addition, DFPH has been shown to inhibit the growth of fungal cells and has been shown to possess anti-cancer properties, as it has been shown to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using DFPH in laboratory experiments include its high purity (95%), its low cost, and its wide range of applications. In addition, DFPH is relatively stable and can be used in a variety of solvents and temperatures. The main limitation of using DFPH in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The future directions for research on DFPH include further investigation into its mechanism of action, its potential therapeutic applications, its potential use as a drug delivery system, and its potential use as a fluorescent probe to study the structure and function of proteins. In addition, further research into the safety and toxicity of DFPH is needed, as well as research into its potential use in other fields, such as agriculture and food science. Finally, further research into the synthesis of DFPH is needed, as the current synthesis methods are not ideal due to their low yields.

properties

IUPAC Name

6-(2,4-difluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-4-5-8(9(13)6-7)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQERYLHDDXFEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682703
Record name 6-(2,4-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Difluorophenyl)pyridin-2(1H)-one

CAS RN

1111110-73-6
Record name 6-(2,4-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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